2-(1,1-Dimethylpropyl)anthraquinone

Hydrogen peroxide production Anthraquinone process Catalytic hydrogenation kinetics

Hydrogen peroxide plants using 2-ethylanthraquinone (EAQ) face solubility-limited productivity and complex by-product management. 2-tert-Amylanthraquinone (taAQ) resolves both: its ~3× higher solubility in TMB/TOP and TMB/TBU working solvent systems enables increased quinone loading without additional solvent volume, while degradation yields only two by-products (H₄taAQ and taAN) versus four or more for EAQ-reducing catalyst fouling and purification costs. Ideal for solvent-volume-constrained continuous plants and precious-metal catalyst processes where minimising deactivation is critical. Bulk and R&D-scale quantities available.

Molecular Formula C19H18O2
Molecular Weight 278.3 g/mol
CAS No. 32588-54-8
Cat. No. B008408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-Dimethylpropyl)anthraquinone
CAS32588-54-8
Synonyms2-(1,1-dimethylpropyl)anthraquinone; 2-TERT-PENTYLANTHRAQUINONE; 2-tert-Amylanthraquinone; 9,10-ANTHRACENEDIONE, 2-(1,1-DIMETHYLPROPYL)-; 10-Anthracenedione,2-(1,1-dimethylpropyl)-9; 2-(1,1-dimethylpropyl)-10-anthracenedione; 2-(1,1-Dimethylpropyl)-9,10-an
Molecular FormulaC19H18O2
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C19H18O2/c1-4-19(2,3)12-9-10-15-16(11-12)18(21)14-8-6-5-7-13(14)17(15)20/h5-11H,4H2,1-3H3
InChIKeyWUKWGUZTPMOXOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / 999 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,1-Dimethylpropyl)anthraquinone Overview and Industrial Role


2-(1,1-Dimethylpropyl)anthraquinone (also referred to as 2-tert-amylanthraquinone, taAQ) is a C19 anthraquinone derivative bearing a branched 1,1-dimethylpropyl substituent at the 2-position . It is a pale yellow crystalline solid with a melting point of 60–65 °C and a flash point of 222 °C . The compound serves as a hydrogen carrier (reaction carrier) in the industrial anthraquinone (AO) process for hydrogen peroxide production, where its enhanced solubility in working solvents enables higher H₂O₂ productivity compared to the widely used 2-ethylanthraquinone (EAQ) .

Reported higher working solvent solubility context
Reported higher maximum H₂O₂ yield ceiling
Fewer degradation species reported

Why 2-(1,1-Dimethylpropyl)anthraquinone Cannot Be Substituted


In the AO process, 2-alkylanthraquinones function as hydrogen carriers that are cyclically hydrogenated and oxidized. However, the length, branching, and steric bulk of the 2-alkyl substituent profoundly affect three critical performance parameters: solubility in the working solvent, intrinsic hydrogenation kinetics, and the spectrum and quantity of degradation by-products [1][2]. For instance, 2-ethylanthraquinone (EAQ) exhibits faster hydrogenation but markedly lower solubility, while 2-tert-butylanthraquinone (TBAQ) shows intermediate behaviour. Simply interchanging one 2-alkylanthraquinone for another without accounting for these interdependent variables can lead to sub-optimal H₂O₂ yield, accelerated catalyst deactivation, or uneconomical solvent loading—making direct, quantitative comparator data essential for informed procurement and process design [1][3].

Solubility–kinetics interdependence

Higher solubility of taAQ is coupled with slower hydrogenation kinetics; substituting with faster-reacting EAQ lowers carrier loading capacity, requiring solvent-volume reassessment.

Degradation profile mismatch

EAQ generates a wider range of degradation species, increasing catalyst fouling and working solution regeneration frequency. Direct substitution may raise long-term operational costs.

Yield ceiling trade-off

taAQ provides a reported higher maximum H₂O₂ yield ceiling but requires longer residence time. Unadjusted substitution with EAQ may lower attainable per-pass conversion efficiency.

2-(1,1-Dimethylpropyl)anthraquinone: Quantitative Evidence


Hydrogenation Rate vs. 2-Ethylanthraquinone

Under identical conditions (Pd/Al₂O₃ catalyst, 60 °C, 0.3 MPa, semi-batch slurry reactor), 2-tert-amylanthraquinone (taAQ) exhibited a hydrogenation rate approximately half that of 2-ethylanthraquinone (eAQ) [1]. Separately, a kinetics study across three 2-alkylanthraquinones reported that the reaction rate of 2-ethylanthraquinone was 6.63 times faster than that of 2-amylanthraquinone at 50% hydrogenation conversion over a Pd-based catalyst at 303.15–343.15 K and 0.15–0.35 MPa [2]. The slower rate is attributed to steric hindrance from the branched tert-amyl side chain, which limits adsorption onto the Pd surface and diffusion through catalyst pores (calculated molecular diameter: taAQ 10.8 Å vs. eAQ 9.6 Å) [1].

Hydrogenation rate
Head-to-head
taAQ rate ≈ 0.5× eAQ (Yuan 2017); eAQ 6.63× faster than 2-amylanthraquinone at 50% conversion
Context-dependent kinetics require reactor design adjustment
Steric hindrance from tert-amyl group; Pd/Al₂O₃, 60 °C, 0.3 MPa
Hydrogen peroxide production Anthraquinone process Catalytic hydrogenation kinetics

Maximum H2O2 Yield vs. 2-Ethylanthraquinone

When the hydrogenated working solutions were oxidized, the maximum H₂O₂ yield (YH₂O₂) for 2-tert-amylanthraquinone (taAQ) reached 98.0% after extended reaction (40 h), whereas 2-ethylanthraquinone (eAQ) achieved a maximum of only 92.0% [1]. Although taAQ required longer time to reach comparable conversion (100 min for 92% vs. 30 min for eAQ), the ultimate yield ceiling is 6 percentage points higher, representing a significant improvement in attainable per-pass conversion efficiency [1]. Mixtures of eAQ and taAQ (1:1 and 1:2 molar ratios) gave lower maximum yields (87.5% for 1:1) and higher degradation product formation, indicating that single-carrier taAQ operation is preferable [1].

Max H₂O₂ yield
Head-to-head
taAQ 98.0% vs. eAQ 92.0% maximum yield
Reported 6 percentage point higher ceiling
Longer oxidation time required (100 min vs. 30 min)
Hydrogen peroxide yield Anthraquinone auto-oxidation Process efficiency

Degradation Profile vs. 2-Ethylanthraquinone

During hydrogenation, 2-ethylanthraquinone (eAQ) generates four detectable by-product classes: H₄eAQ, eAN (9-eAN and 10-eAN), iso-H₄eAQ, and H₈eAQ. In contrast, 2-tert-amylanthraquinone (taAQ) produces only H₄taAQ and taAN, with no detectable iso-H₄taAQ or H₈taAQ [1]. At an equivalent hydrogen consumption ratio (Rhc = 0.95), the H₄taAQ yield was 5.7% versus 1.6% for H₄eAQ, but the absence of the other degradation pathways means the total number of by-product species is halved [1]. The steric bulk of the tert-amyl group suppresses hydrogenolysis of the C–O bond (limiting taAN formation) and prevents 1,2- and 3,4-double bond hydrogenation [1].

Degradation species
Head-to-head
taAQ: 2 species (H₄taAQ, taAN) eAQ: ≥4 species
Fewer species may reduce purification and catalyst deactivation
H₄taAQ yield 5.7% at Rhc = 0.95; no iso-H₄taAQ or H₈taAQ detected
Catalyst deactivation Degradation products Anthraquinone process selectivity

Solubility in Working Solvents vs. 2-Ethylanthraquinone

The solubility of 2-amylanthraquinone (AAQ, predominantly the tert-amyl isomer) in trimethylbenzene (TMB)/trioctyl phosphate (TOP) mixed solvents was found to be approximately 3 times greater than that of 2-ethylanthraquinone (EAQ) under identical conditions (298.15–323.15 K) [1]. A subsequent systematic study of EAQ, 2-tert-butylanthraquinone (TBAQ), and 2-tert-amylanthraquinone (TAAQ) in TMB/tetrabutylurea (TBU) binary solvents confirmed the solubility order TAAQ > TBAQ > EAQ at all temperatures (303.15–323.15 K) and solvent compositions tested [2]. The enhanced solubility arises from the longer, branched alkyl chain, which increases LogP (calculated LogP: 4.15) and reduces lattice energy [2].

Working solvent solubility
Cross-study
taAQ ≈ 3× EAQ solubility in TMB/TOP; highest among EAQ, TBAQ, TAAQ in TMB/TBU
Reported higher loading potential may reduce solvent inventory
Measured 298.15–323.15 K, equilibrium method
Solubility Working solution formulation Hydrogen peroxide productivity

2-(1,1-Dimethylpropyl)anthraquinone Application Scenarios


High-Yield H2O2 Production Scenarios

For hydrogen peroxide production facilities prioritising maximum per-pass conversion efficiency over reaction speed, 2-(1,1-dimethylpropyl)anthraquinone is the preferred carrier. The 98.0% maximum H₂O₂ yield—6 percentage points above the 92.0% ceiling of 2-ethylanthraquinone—directly reduces the volume of working solution that must be recirculated to achieve a given H₂O₂ output [1]. This scenario is particularly relevant for large-scale continuous plants where reactor residence time can be adjusted to accommodate the slower hydrogenation kinetics.

Working Solution Reformulation to Boost Carrier Loading

When an existing AO plant is solvent-volume-constrained and cannot increase working solution inventory, substituting part or all of the 2-ethylanthraquinone charge with 2-(1,1-dimethylpropyl)anthraquinone can increase the active hydrogen carrier concentration. The ~3× solubility advantage of 2-amylanthraquinone over 2-ethylanthraquinone in TMB/TOP and TMB/TBU solvent systems [2] enables higher quinone loading in the same solvent volume, boosting H₂O₂ production capacity without capital expenditure on larger equipment.

Extending Catalyst Life Through Simpler Degradation

In processes where catalyst longevity and working solution purification costs are critical economic drivers, the simpler degradation product profile of 2-(1,1-dimethylpropyl)anthraquinone—yielding only two by-product species (H₄taAQ and taAN) compared to four or more for 2-ethylanthraquinone—reduces the cumulative burden of catalyst-fouling species and simplifies downstream regeneration [1]. This scenario is advantageous for plants operating with expensive precious-metal catalysts where minimising deactivation rate is a priority.

High-Purity Grade for Working Solution R&D

For academic and industrial R&D groups developing next-generation AO working solutions, ultra-high-purity 2-(1,1-dimethylpropyl)anthraquinone (>99.9%) is achievable via melt crystallisation refining [3]. This purity level eliminates confounding effects from isomeric impurities (e.g., 2-sec-amylanthraquinone) when isolating structure–performance relationships, enabling rigorous kinetic and solubility studies that require well-defined single-isomer material.

Application
Selection Property
Validation Focus
High-yield H₂O₂ production design
Reported higher maximum H₂O₂ yield ceiling
Per-pass conversion efficiency and residence time
Working solution loading optimization
Reported higher solubility in working solvents
Carrier concentration limits and solvent inventory
Long-term catalyst life extension
Simpler degradation product profile
Catalyst deactivation rate and purification frequency
Structure–performance R&D studies
High-purity single-isomer material
Elimination of confounding isomer effects
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